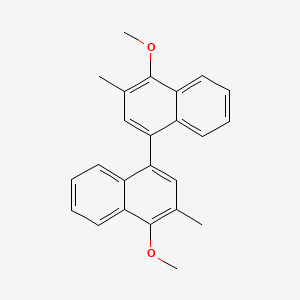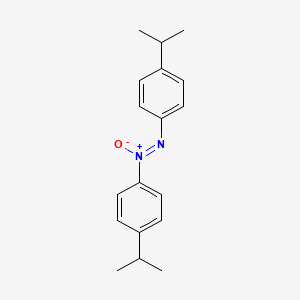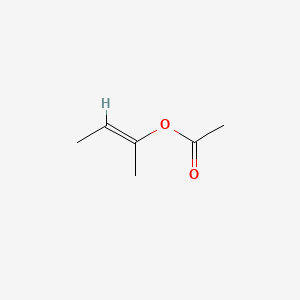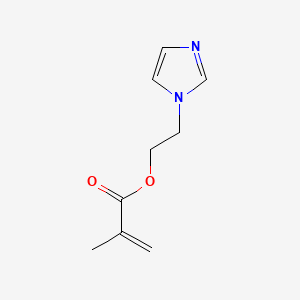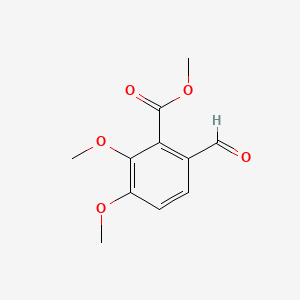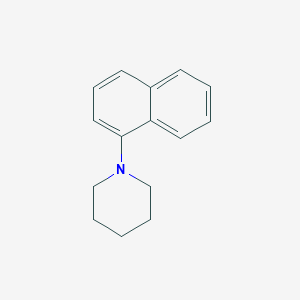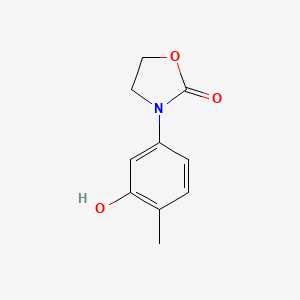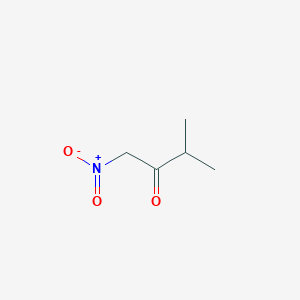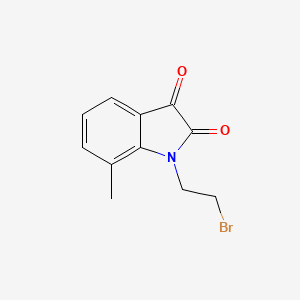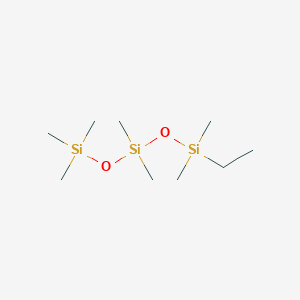
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane
Übersicht
Beschreibung
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane is a siloxane compound with the molecular formula C7H22O2Si3. It is also known by other names such as Bis(trimethylsiloxy)methylsilane and Heptamethylhydrotrisiloxane . This compound is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with various methyl and ethyl groups attached. It is commonly used in various chemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane can be synthesized through the hydrosilylation of alkenes in the presence of a platinum complex catalyst . The reaction typically involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, resulting in the formation of the desired siloxane compound. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems allows for efficient and scalable production of the compound. The reaction is carefully monitored to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxane derivatives.
Reduction: Simpler silanes.
Substitution: Various functionalized siloxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the silylation of aromatic compounds.
Biology: Employed in the synthesis of bioactive siloxane derivatives.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Acts as a surfactant and performance enhancer in agricultural and cosmetic formulations.
Wirkmechanismus
The mechanism by which 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon double bonds, facilitated by a platinum catalyst. This results in the formation of new silicon-carbon bonds and the desired siloxane product. The molecular targets and pathways involved include the activation of the silicon-hydrogen bond and the coordination of the platinum catalyst to the substrate.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane can be compared with other similar siloxane compounds, such as:
1,1,3,3-Tetramethyldisiloxane: A simpler siloxane with two silicon atoms.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A closely related compound with similar properties.
Hexamethyldisiloxane: Another siloxane with two silicon atoms and six methyl groups.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other siloxanes. Its ability to undergo hydrosilylation reactions efficiently makes it valuable in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-ethyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H26O2Si3/c1-9-13(5,6)11-14(7,8)10-12(2,3)4/h9H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRICAKEFCIBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H26O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592729 | |
| Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-64-7 | |
| Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol](/img/structure/B3054810.png)
